molecular formula C5H3Br2FN2 B572243 3,5-Dibromo-6-fluoropyridin-2-amine CAS No. 1259477-39-8

3,5-Dibromo-6-fluoropyridin-2-amine

Cat. No. B572243
CAS RN: 1259477-39-8
M. Wt: 269.899
InChI Key: HDRWKYVISLOIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-6-fluoropyridin-2-amine is an organic compound that is used as an intermediate in chemical synthesis . It has a molecular weight of 269.9 .


Synthesis Analysis

The synthesis of this compound and similar compounds involves the use of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrFN2/c6-3-1-2-4 (7)9-5 (3)8/h1-2H, (H2,8,9) . This indicates that the compound has a pyridine ring with bromine, fluorine, and amine substituents.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

The research into 3,5-dibromo-6-fluoropyridin-2-amine and related compounds has yielded significant insights into their synthesis and potential applications. For instance, the study by Mi Zhi-yuan (2010) explores the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol starting from 3,5-dichloro-2,4,6-trifluoropyridine, with an emphasis on the mechanisms involved, such as keto-enol tautomerism in alkaline solution (Mi Zhi-yuan, 2010). Similarly, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, as discussed by Bryan W. Stroup et al. (2007), highlights the selective functionalization process under various conditions, showcasing the substance's reactivity and utility in synthesizing complex molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Novel Herbicide Synthesis

The work by Peter L. Johnson et al. (2015) on the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines into 4-amino-5-fluoropicolinates demonstrates the agricultural chemical applications of similar compounds. This synthesis process, which involves N-trityl and acetal protecting groups, enables the production of potential herbicides with previously inaccessible structures (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Radiosynthesis for Medical Imaging

In medical imaging, particularly in Positron Emission Tomography (PET), the synthesis of fluoropyridines, including 2-amino-5-[18F]fluoropyridines, is crucial. The method developed by M. Pauton et al. (2019) for palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines represents a significant advancement in the radiosynthesis of these compounds, offering a new approach to PET radiotracer development (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Safety and Hazards

3,5-Dibromo-6-fluoropyridin-2-amine may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Fluoropyridines, including 3,5-Dibromo-6-fluoropyridin-2-amine, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and other fluorinated chemicals . The synthesis of fluoropyridines remains a challenging problem, and future research will likely focus on developing more efficient and selective synthesis methods .

properties

IUPAC Name

3,5-dibromo-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRWKYVISLOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697581
Record name 3,5-Dibromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1259477-39-8
Record name 3,5-Dibromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.